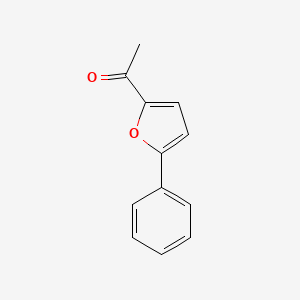

1-(5-Phenylfuran-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDNMWUNJUYUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599640 | |

| Record name | 1-(5-Phenylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-12-0 | |

| Record name | 1-(5-Phenylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Novel Derivatives and Analogues of 1 5 Phenylfuran 2 Yl Ethanone

Furan-Rhodanine Conjugates

The synthesis of furan-rhodanine conjugates often employs the Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as rhodanine (B49660), in the presence of a basic catalyst. For the synthesis of rhodanine derivatives from 1-(5-phenylfuran-2-yl)ethanone, the ketone can be reacted directly with rhodanine or its derivatives.

A general synthetic approach involves refluxing a mixture of this compound and a substituted rhodanine in a suitable solvent like ethanol (B145695) or acetic acid, with a catalyst such as piperidine (B6355638) or sodium acetate. The reaction proceeds through the formation of a carbanion from the active methylene group of rhodanine, which then attacks the carbonyl carbon of the furan (B31954) ketone. Subsequent dehydration yields the 5-ylidene rhodanine derivative. The Z-isomer is often the thermodynamically more stable product formed in these reactions nih.govresearchgate.net.

Table 1: Examples of Synthesized Furan-Rhodanine Conjugates

| Compound ID | Substituent on Rhodanine | Method | Reference |

|---|---|---|---|

| FRC-1 | Unsubstituted | Knoevenagel Condensation | researchgate.netnih.gov |

Characterization of these conjugates is typically performed using spectroscopic methods. In the ¹H NMR spectra, a characteristic singlet for the exocyclic methine proton (=CH-) is observed. The IR spectra show characteristic absorption bands for the C=O and C=S groups of the rhodanine ring.

Acrylonitrile (B1666552) and Related Cyano-Substituted Furan Derivatives

Acrylonitrile and related cyano-substituted furan derivatives can also be synthesized from this compound via the Knoevenagel condensation. A common reagent for introducing the dicyanomethylene group is malononitrile. The reaction is typically carried out in the presence of a weak base like piperidine or triethylamine (B128534) in a solvent such as ethanol or isopropanol.

The reaction mechanism is analogous to that of the furan-rhodanine conjugate synthesis. The base abstracts a proton from the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the carbonyl group of this compound. The resulting intermediate then undergoes dehydration to yield the 2-(1-(5-phenylfuran-2-yl)ethylidene)malononitrile derivative.

Table 2: Examples of Synthesized Cyano-Substituted Furan Derivatives

| Compound ID | Reagent | Catalyst | Reference |

|---|---|---|---|

| CNF-1 | Malononitrile | Piperidine | rasayanjournal.co.in |

The synthesized acrylonitrile derivatives are characterized by the presence of a strong absorption band for the nitrile group (C≡N) in their IR spectra, typically around 2200-2230 cm⁻¹. The ¹H and ¹³C NMR spectra confirm the presence of the furan and phenyl rings, as well as the newly formed double bond and nitrile carbons.

Pyrazole (B372694) and Pyrazoline Functionalized Furan Systems

A versatile route to pyrazole and pyrazoline functionalized furan systems begins with the synthesis of chalcones from this compound. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes in the presence of an alkali catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding α,β-unsaturated ketones (chalcones) healthcare-bulletin.co.ukresearchgate.net.

These furan-containing chalcones can then be cyclized with hydrazine (B178648) derivatives to form pyrazolines. For instance, refluxing the chalcone (B49325) with hydrazine hydrate (B1144303) in a solvent like ethanol or acetic acid leads to the formation of pyrazoline rings nih.govnih.govsciforum.net. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazolines researchgate.net. Pyrazoles can be obtained either by oxidation of the corresponding pyrazolines or by using specific reaction conditions that favor their direct formation.

Table 3: Examples of Synthesized Pyrazole and Pyrazoline Derivatives

| Compound ID | Chalcone Precursor (Aryl group) | Reagent | Product Type | Reference |

|---|---|---|---|---|

| PZF-1 | Phenyl | Hydrazine hydrate | Pyrazoline | nih.gov |

| PZF-2 | 4-Chlorophenyl | Hydrazine hydrate | Pyrazoline | |

| PZF-3 | 4-Methoxyphenyl | Phenylhydrazine | N-Phenylpyrazoline | nih.gov |

The structural confirmation of these compounds is achieved through various spectroscopic techniques. In the ¹H NMR spectra of pyrazolines, the protons of the pyrazoline ring typically appear as a characteristic ABX system. The IR spectra show the presence of C=N stretching vibrations.

Oxadiazole and Thiazole (B1198619) Hybrid Structures

The synthesis of oxadiazole and thiazole hybrids containing the 1-(5-phenylfuran-2-yl) moiety generally involves multi-step reaction sequences.

For the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a common strategy is the oxidative cyclization of N-acylhydrazones xmu.edu.cnresearchgate.netresearchgate.net. First, this compound is converted to its corresponding hydrazone by reaction with a carbohydrazide. This hydrazone is then treated with an oxidizing agent, such as chloramine-T or iodine in the presence of a base, to induce cyclization and form the 1,3,4-oxadiazole ring mdpi.comorganic-chemistry.orgluxembourg-bio.comnih.govdntb.gov.ua.

Thiazole derivatives can be prepared via the Hantzsch thiazole synthesis nih.govvinhuni.edu.vnneliti.combepls.com. This method involves the reaction of an α-haloketone with a thioamide. Therefore, this compound would first need to be halogenated at the α-position, for example, using bromine in acetic acid, to yield 2-bromo-1-(5-phenylfuran-2-yl)ethanone. The subsequent reaction of this α-bromoketone with a thioamide, such as thiourea (B124793), in a solvent like ethanol leads to the formation of the corresponding 2-aminothiazole (B372263) derivative organic-chemistry.org.

Table 4: Proposed Intermediates and Final Products for Oxadiazole and Thiazole Synthesis

| Heterocycle | Key Intermediate | Reagents for Cyclization | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | N-Acylhydrazone of this compound | Chloramine-T or I₂/Base | xmu.edu.cnresearchgate.netmdpi.com |

The characterization of these hybrid structures relies on spectroscopic analysis. For oxadiazoles, mass spectrometry is crucial to confirm the molecular weight of the cyclized product. For thiazoles, ¹H NMR spectroscopy would show characteristic signals for the thiazole ring protons.

Triazole and Pyrrole-Containing Furan Derivatives

The synthesis of triazole-containing furan derivatives can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne nih.govfrontiersin.orgrsc.orgnih.govmdpi.com. To incorporate the this compound moiety, it would first need to be functionalized with either an azide or an alkyne group. For example, the ketone could be converted to an alcohol, which is then transformed into an azide. This azide can then react with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Pyrrole (B145914) derivatives can be synthesized using the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) organic-chemistry.orgwikipedia.orgalfa-chemistry.comrgmcet.edu.innih.gov. To apply this method, this compound would need to be converted into a 1,4-dicarbonyl compound. This could potentially be achieved through α-alkylation of the ketone with a suitable electrophile containing a masked carbonyl group. The resulting 1,4-dicarbonyl compound can then be cyclized with an amine in the presence of an acid catalyst to yield the pyrrole derivative.

Table 5: Synthetic Strategies for Triazole and Pyrrole Derivatives

| Heterocycle | Key Synthetic Strategy | Required Precursor from Starting Material | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition | Azide or alkyne derivative of this compound | nih.govfrontiersin.orgnih.gov |

The structures of these derivatives are confirmed by standard spectroscopic methods. For triazoles, the appearance of a characteristic singlet for the triazole proton in the ¹H NMR spectrum is a key indicator of successful synthesis. For pyrroles, the NMR spectra would show signals corresponding to the pyrrole ring protons and carbons.

Aminopropionic Acid and Amino Ester Derivatives

The synthesis of aminopropionic acid and amino ester derivatives of this compound can be approached through several synthetic routes. One common method is the Mannich reaction, which involves the aminoalkylation of a carbon acid. In this case, this compound can act as the active hydrogen compound, which reacts with formaldehyde (B43269) and a primary or secondary amine to yield a Mannich base. Subsequent transformations of the Mannich base can lead to the desired aminopropionic acid derivatives.

Alternatively, β-amino esters can be synthesized from the chalcones derived from this compound. The Michael addition of an amine to the α,β-unsaturated ketone system of the chalcone would yield a β-amino ketone, which can then be further functionalized. Another approach is the reductive amination of the ketone, which involves the reaction of this compound with an amine in the presence of a reducing agent, such as sodium borohydride, to form the corresponding amine.

Table 6: Potential Synthetic Routes to Amino Acid and Amino Ester Derivatives

| Derivative Type | Synthetic Method | Key Reaction |

|---|---|---|

| Aminopropionic Acid | Mannich Reaction | Aminoalkylation |

| Amino Ester | Michael Addition to Chalcone | Conjugate addition of an amine |

Characterization of these derivatives would involve techniques such as ¹H and ¹³C NMR to confirm the presence of the amino and acid/ester functionalities, and mass spectrometry to determine the molecular weight.

Coumarin (B35378) and Other Fused Heterocyclic Adducts

The synthesis of coumarin derivatives fused or linked to the 5-phenylfuran moiety can be achieved through the Pechmann condensation wikipedia.orgnih.govmdpi.comresearchgate.net. This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. To create a coumarin derivative of this compound, a suitable β-ketoester containing the 5-phenylfuran-2-yl moiety would be required. For example, ethyl 2-(5-phenylfuran-2-yl)-2-oxoacetate could be condensed with a phenol, such as resorcinol, in the presence of sulfuric acid to yield a 4-(5-phenylfuran-2-yl)coumarin derivative ias.ac.in.

Other fused heterocyclic adducts can be synthesized by utilizing the reactivity of the ketone and the furan ring. For instance, the furan ring can participate in Diels-Alder reactions, and the ketone can be a starting point for the construction of various heterocyclic rings through condensation reactions with bifunctional reagents.

Table 7: Synthesis of Coumarin Derivatives

| Synthetic Method | Reactants | Catalyst |

|---|

The structural elucidation of these fused systems relies heavily on 2D NMR techniques, such as HMBC and HSQC, to establish the connectivity between the different ring systems.

Design Principles for Structure-Activity Relationship (SAR) Studies in Furan Analogue Series

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity ug.edu.ge. For a series of analogues based on a lead compound like this compound, the primary goal of an SAR study is to identify key molecular features, or pharmacophores, that are essential for the desired biological effect. This knowledge then guides the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles ctppc.orgresearchgate.net. The process is iterative, involving the design, synthesis, and biological evaluation of new analogues to build a comprehensive understanding of the SAR.

A systematic SAR study on the this compound scaffold would involve targeted modifications at several key positions to probe the molecule's interaction with its biological target. These modifications are designed to explore the impact of steric, electronic, and physicochemical properties on activity.

Key Modification Strategies:

Substitution on the Phenyl Ring: The terminal phenyl group is a prime target for modification. Introducing various substituents at the ortho, meta, and para positions can profoundly affect the compound's properties. For example, adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) alters the electronic distribution of the ring, which can influence binding affinity. A study on benzofuran (B130515) derivatives highlighted that the position of halogen substituents is a critical determinant of biological activity mdpi.com. Fluoro substitution, particularly at the ortho position, has been shown to be crucial for the inhibitory activity of certain heterocyclic compounds nih.gov.

Modification of the Ethanone (B97240) Side Chain: The acetyl group (-COCH₃) at the 2-position of the furan ring presents another key site for analogue design. Alterations here can probe the necessity of the carbonyl group for activity and explore the spatial requirements of the binding pocket. Potential modifications include:

Chain length variation: Extending the alkyl chain (e.g., to a propanone or butanone) can explore the hydrophobic tolerance of the target.

Functional group transformation: Reducing the ketone to a secondary alcohol can investigate the importance of the carbonyl as a hydrogen bond acceptor. Converting it to an oxime or hydrazone introduces different hydrogen bonding patterns and steric bulk.

Bioisosteric Replacement of the Furan Ring: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy to modulate a compound's characteristics while retaining its biological activity ctppc.orgresearchgate.net. The furan ring itself can be replaced with other five-membered aromatic heterocycles like thiophene (B33073), pyrrole, or thiazole cambridgemedchemconsulting.comresearchgate.net. Such changes can alter metabolic stability, polarity, and hydrogen bonding capacity cambridgemedchemconsulting.com. For instance, replacing a furan with a thiophene ring is a common tactic that can influence biological activity and pharmacokinetic properties nih.gov.

Quantitative Structure-Activity Relationships (QSAR): As SAR data for a series of analogues is generated, quantitative models can be developed to correlate physicochemical descriptors with biological activity ug.edu.gemdpi.com. QSAR studies use statistical methods like multiple linear regression (MLR) or machine learning algorithms to create predictive models mdpi.com. These models can identify which properties (e.g., lipophilicity (log P), molar refractivity, electronic parameters) are most influential on activity, thereby guiding the design of future compounds with a higher probability of success nih.govaimspress.com.

To illustrate these principles, a hypothetical SAR study on a series of this compound analogues could be designed to probe their inhibitory activity against a specific enzyme. The results could be compiled into a data table to clearly visualize the relationships between structural changes and biological outcomes.

| Compound ID | Core Scaffold | R¹ (Phenyl Substitution) | R² (Side Chain) | Enzymatic Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| 1 (Lead) | 5-Phenylfuran | -H | -COCH₃ | 10.5 |

| 2 | 5-Phenylfuran | 4-Cl | -COCH₃ | 5.2 |

| 3 | 5-Phenylfuran | 4-OCH₃ | -COCH₃ | 8.9 |

| 4 | 5-Phenylfuran | 2-F | -COCH₃ | 4.1 |

| 5 | 5-Phenylfuran | -H | -CH(OH)CH₃ | 25.8 |

| 6 | 5-Phenylfuran | -H | -COCH₂CH₃ | 15.3 |

| 7 | 5-Phenylthiophene | -H | -COCH₃ | 9.8 |

| 8 | 5-Phenylpyrrole | -H | -COCH₃ | 18.4 |

Electron-withdrawing substituents at the para-position (Compound 2) and ortho-position (Compound 4) of the phenyl ring enhance activity compared to the unsubstituted lead compound (Compound 1).

An electron-donating group at the para-position (Compound 3) results in a slight decrease in activity.

The carbonyl group in the ethanone side chain appears crucial, as its reduction to a hydroxyl group (Compound 5) significantly diminishes activity.

Slightly extending the alkyl chain (Compound 6) is not well-tolerated.

Replacing the furan ring with a thiophene ring (Compound 7) maintains comparable activity, suggesting it is a viable bioisosteric replacement, whereas a pyrrole ring (Compound 8) is detrimental.

These insights, derived from a systematic and principled approach to analogue design, provide a clear path for the further optimization of this furan-based scaffold.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for the determination of the molecular weight and structural elucidation of chemical compounds. By ionizing chemical species and sorting the ions based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information and insights into the molecular structure through the analysis of fragmentation patterns. For 1-(5-Phenylfuran-2-yl)ethanone, various MS techniques are employed to confirm its identity, assess its purity, and characterize its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For this compound, the molecular formula is C₁₂H₁₀O₂. HRMS analysis provides an experimental mass that can be compared against the calculated exact mass of the molecule. The protonated molecule, [M+H]⁺, is commonly observed.

Interactive Data Table: HRMS Data for this compound Note: The "Observed m/z" is a hypothetical value for illustrative purposes, representing a typical result within an acceptable mass error range.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the intact compound. uni-goettingen.de

When coupled with tandem mass spectrometry (ESI-MS/MS), controlled fragmentation of a selected precursor ion (such as the [M+H]⁺ ion of this compound at m/z 187.08) can be induced. This process, known as collision-induced dissociation (CID), provides valuable structural information. tu-braunschweig.de The fragmentation pattern is influenced by the chemical structure, with cleavage typically occurring at the weakest bonds.

For this compound, the primary fragmentation pathways are predicted to involve the cleavage of the acetyl group.

Predicted Fragmentation Pathways in ESI-MS/MS:

Loss of a methyl radical: While less common in ESI, it could occur, leading to an ion at m/z 172.

Loss of ketene (B1206846) (CH₂CO): A neutral loss of 42 Da from the protonated molecule would result in a fragment ion at m/z 145.07.

Alpha-cleavage: The most probable fragmentation involves the cleavage of the bond between the carbonyl carbon and the furan (B31954) ring, leading to the formation of a stable acylium ion.

Cleavage resulting in the loss of the acetyl group (•COCH₃) is unlikely as a primary step for the [M+H]⁺ ion.

A key fragmentation is the loss of the methyl group from the acetyl moiety, followed by the loss of carbon monoxide.

The primary cleavage is the loss of the entire acetyl group as a neutral species, generating the 5-phenylfuran cation.

Interactive Data Table: Predicted ESI-MS/MS Fragments of this compound ([M+H]⁺ = 187.08)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. libretexts.org In GC-MS, the sample is vaporized and separated based on its boiling point and polarity in the GC column before entering the mass spectrometer. The most common ionization technique used in GC-MS is Electron Ionization (EI), which is a hard ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns. libretexts.org

The resulting mass spectrum serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. For this compound, the molecular ion (M⁺•) peak at m/z 186 would be expected, although its intensity may vary. The fragmentation pattern provides confirmation of the structure.

Predicted Fragmentation in GC-MS (EI):

Molecular Ion (M⁺•): The parent ion with a predicted m/z of 186.

[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group results in a prominent peak at m/z 171. This is a characteristic fragmentation for methyl ketones. miamioh.edu

[M-43]⁺: Loss of the acetyl radical (•COCH₃) leads to the 5-phenylfuran cation at m/z 143, which is expected to be a stable and thus abundant fragment.

Acylium Ion: A peak at m/z 43 corresponding to the [CH₃CO]⁺ ion is highly characteristic of methyl ketones. miamioh.edu

Phenyl Cation: A fragment at m/z 77 corresponding to the [C₆H₅]⁺ ion.

GC-MS is also highly effective for assessing the purity of a this compound sample. The chromatogram will show a major peak corresponding to the compound, and any minor peaks can be identified as impurities, such as residual starting materials, solvents, or by-products from its synthesis.

Interactive Data Table: Predicted Key Fragments in GC-MS (EI) of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.govnih.gov This technique is ideal for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis.

For the analysis of this compound, LC-MS would typically employ a reversed-phase HPLC column for separation. The eluent from the column is then introduced into the mass spectrometer, commonly using an ESI source. Therefore, the mass spectrum obtained would be similar to that described in the ESI-MS section, characterized by a strong signal for the protonated molecule [M+H]⁺ at m/z 187.

LC-MS is a valuable tool for monitoring the progress of a chemical reaction to synthesize this compound, allowing for the identification of reactants, intermediates, and the final product in the reaction mixture. It is also used for purity analysis, especially for detecting non-volatile impurities that would not be amenable to GC-MS.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been applied to study various furan (B31954) and ethanone (B97240) derivatives to determine their optimized geometries, vibrational frequencies, and electronic properties. epstem.netmdpi.com For analogous compounds, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been employed to obtain stable molecular structures in the gas phase. epstem.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Theoretical calculations using DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computational model. epstem.netmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical stability and reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For similar compounds, the HOMO is often delocalized over the electron-rich regions, while the LUMO is distributed over the electron-accepting parts of the molecule. materialsciencejournal.org This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. nih.gov The energies of these orbitals and the resulting energy gap can be used to calculate various global reactivity descriptors, as shown in the table below.

| Parameter | Formula | Description |

| Ionization Potential (IP) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, representing the escaping tendency of electrons. |

This table is based on established formulas in conceptual DFT. researchgate.netmaterialsciencejournal.orgfrontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations are used to study the conformational flexibility of molecules and their interactions with their environment, such as solvents or biological macromolecules. By simulating the movements of atoms and molecules over a period of time, MD can reveal the preferred conformations of 1-(5-Phenylfuran-2-yl)ethanone and the energetic barriers between different conformational states. For drug discovery purposes, MD simulations are crucial for understanding how a ligand like this compound might adapt its shape to fit into a protein's binding site and the stability of the resulting complex. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For derivatives of this compound and similar structures, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes or receptors. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein. researchgate.netsemanticscholar.org The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. researchgate.netjyoungpharm.org Such in silico screening can prioritize compounds for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov By analyzing a series of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. pensoft.netmdpi.com For classes of compounds that include the this compound scaffold, QSAR studies can identify key molecular descriptors (physicochemical, topological, or electronic properties) that are correlated with a specific biological activity, such as antioxidant or anticancer effects. pensoft.netresearchgate.net These models serve as a theoretical basis for the rational design of new derivatives with enhanced potency. pensoft.netresearchgate.net The predictive power of QSAR models is typically validated through both internal and external validation methods. pensoft.net

In silico Prediction of Molecular Properties for Design Optimization

In the early stages of drug discovery and materials science, in silico methods are used to predict a wide range of molecular properties, which helps in optimizing the design of new compounds. researchgate.netresearchgate.net For this compound and its potential derivatives, various computational tools can be used to predict properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). rjptonline.org These predictions are crucial for assessing the "drug-likeness" of a compound and identifying potential liabilities before committing to expensive and time-consuming synthesis and experimental testing. researchgate.net Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolic instability can be estimated. frontiersin.org This computational screening allows for the prioritization of candidate molecules with a higher probability of success in later stages of development. mdpi.com

Exploration of Biological Mechanisms in Vitro and in Silico Studies

Antimicrobial Action Mechanisms

Derivatives of the phenylfuran structure have demonstrated notable antimicrobial properties. The mechanisms underlying these actions involve the disruption of essential processes in bacteria and viruses.

Studies on various derivatives have shown significant antibacterial efficacy. For instance, a series of thiazole (B1198619) Schiff base derivatives containing a furan (B31954) ring showed more notable antibacterial potency than their phenyl ring-containing counterparts. plos.org Two specific furan-containing derivatives, compounds (2d) and (2n), exhibited prominent activity against the Gram-positive bacterium Bacillus subtilis, with inhibition zones significantly larger than the standard antibiotic ceftriaxone. plos.org

Another study synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids and evaluated their in-vitro antibacterial activity. researchgate.net These compounds displayed good activity against several Gram-positive bacteria, including multidrug-resistant strains, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. researchgate.net Specifically, compounds 4c, 4d, 4e, and 4f were the most potent, recording MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. researchgate.net However, the synthesized compounds showed weak to no inhibitory activity against the Gram-negative strain E. coli. researchgate.net

Similarly, research on 2(5H)-furanone derivatives revealed highly specific activity against Gram-positive bacteria, including S. aureus, S. epidermidis, B. cereus, and B. subtilis, with MIC values ranging from 8–16 μg/mL. nih.gov In contrast, Gram-negative bacteria such as K. pneumoniae and E. coli remained unaffected even at concentrations of 128 μg/mL. nih.gov This selectivity is attributed to the impermeability of Gram-negative bacteria to these furanone compounds. nih.gov

| Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Thiazole Schiff Base (2n) | B. subtilis (Gram-positive) | Zone of Inhibition | 45.3 ± 0.6 mm | plos.org |

| Thiazole Schiff Base (2d) | B. subtilis (Gram-positive) | Zone of Inhibition | 48.3 ± 0.6 mm | plos.org |

| Pentanoic Acids (4c, 4d, 4e, 4f) | Multidrug-Resistant S. aureus (MRSA) | MIC | 2 µg/mL | researchgate.net |

| Pentanoic Acids (4a-4h) | E. coli (Gram-negative) | MIC | > 64 µg/mL (No activity) | researchgate.net |

| 2(5H)-Furanone (F105) | S. aureus (Gram-positive) | MIC | 8 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | K. pneumoniae (Gram-negative) | MIC | > 128 µg/mL | nih.gov |

The antiviral potential of phenylfuran-related structures has also been investigated. A study focusing on derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one revealed promising antiviral activity against the H5N1 avian influenza virus. researchgate.net Several of the synthesized compounds, including those resulting from reactions with hydrazine (B178648) hydrate (B1144303) (compounds 7 and 8), hydroxylamine (B1172632) (compound 11), thiourea (B124793) (compound 12), and a subsequent cyclization (compound 13), demonstrated the highest antiviral effect against the H5N1 strain, as confirmed by plaque reduction assays on MDCK cells. researchgate.net Other research has also identified benzofuran (B130515) derivatives as STING-dependent immunostimulatory compounds that act as host-targeting inhibitors of coronaviruses, including SARS-CoV-2. unica.it

Antitumor and Anticancer Modalities (in vitro cellular and molecular targets)

Furan-based compounds have been a focus of anticancer drug development due to their ability to interfere with cell proliferation and induce apoptosis. nih.govresearchgate.net

Microtubules, which are polymers of α- and β-tubulin, are critical for cell division, making them a key target for anticancer drugs. nih.gov Inhibition of tubulin polymerization disrupts mitosis and can lead to cancer cell death. nih.gov While direct studies on 1-(5-phenylfuran-2-yl)ethanone are limited, research on structurally related furan and benzofuran derivatives has established a clear link to this mechanism.

One study highlighted a furan derivative that caused a significant reduction in the cellular microtubules of MCF-7 breast cancer cells and exhibited excellent β-tubulin polymerization inhibition activity. nih.gov Similarly, research into benzofuran derivatives identified tubulin as the molecular target for their most active anticancer compounds. mdpi.com Specifically, novel 1-methylindol derivatives containing a pyrazolone (B3327878) ring were designed as tubulin polymerization inhibitors, with one compound showing potent inhibitory activity (IC50 = 1.98 μM) and causing cell cycle arrest in the G2/M phase. rsc.org Molecular docking studies confirmed that this compound could bind to the colchicine (B1669291) site of tubulin, thereby acting as an anti-tubulin agent. rsc.org

The anticancer effects of phenylfuran derivatives are also mediated through interactions with various proteins central to cancer cell survival and proliferation. MCR-1, mentioned in the outline, is primarily associated with antibiotic resistance in bacteria and is not typically classified as a cancer-related protein. However, furan derivatives have been shown to interact with numerous other proteins that are critical in oncology.

In a study on novel furan derivatives, two compounds (compounds 1 and 24) demonstrated excellent antiproliferative activity against HeLa and SW620 cancer cell lines. eurekaselect.comnih.gov Western blot analysis suggested this activity may be mediated by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. eurekaselect.comnih.gov

Further research on other furan-based compounds in MCF-7 breast cancer cells showed they could induce apoptosis by modulating the levels of key regulatory proteins. nih.gov Treatment with these compounds led to a significant increase in the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Similarly, novel urea-linked ciprofloxacin-chalcone hybrids have been shown to induce apoptosis by activating caspases-3, -8, and -9, releasing cytochrome C, upregulating Bax, and down-regulating Bcl-2. nih.gov

Enzyme Inhibition Studies (in vitro and computational modeling)

Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes implicated in disease.

Furan chalcones, which are derivatives of the core structure, have been identified as promising urease inhibitors. nih.gov Urease is an enzyme that plays a role in infections caused by bacteria like Helicobacter pylori. A study of nineteen furan chalcone (B49325) derivatives found that most displayed significant urease inhibition. nih.gov The most active compounds were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (IC50 = 16.13 ± 2.45 μM) and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (IC50 = 18.75 ± 0.85 μM), both of which were more potent than the reference drug thiourea. nih.gov Molecular docking simulations indicated that the dichlorophenyl group played a key role in binding to the urease active site. nih.gov

In another line of research, a series of furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their ability to inhibit protein tyrosine kinases (PTKs). mdpi.com Several of these compounds exhibited promising activity, with some being as effective or even more effective than genistein, a known PTK inhibitor used as a reference. mdpi.com

| Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 16.13 ± 2.45 µM | nih.gov |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 ± 0.85 µM | nih.gov |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 21.05 ± 3.2 µM | nih.gov |

| Thiourea (Reference) | Urease | 21.25 ± 0.15 µM | nih.gov |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases (PTK) | Activity comparable to or better than Genistein | mdpi.com |

Tyrosinase Inhibition Mechanisms

There is no specific evidence in the available research to indicate that this compound is an inhibitor of tyrosinase. Studies on related compounds, such as certain furan-chalcone derivatives, have shown potent tyrosinase inhibitory activity. nih.govnih.gov These chalcones, which feature a different functional group arrangement, are suggested to interact with the catalytic and allosteric sites of the enzyme. nih.gov However, this activity cannot be directly extrapolated to this compound without dedicated enzymatic assays.

Xanthine (B1682287) Oxidase Inhibition

Currently, there are no available studies demonstrating the inhibition of xanthine oxidase by this compound. Research into xanthine oxidase inhibitors tends to focus on other classes of compounds, such as flavonoids and various synthetic heterocyclic molecules. researchgate.netnih.govnih.gov These compounds typically interact with the molybdenum active site of the enzyme to prevent the conversion of xanthine to uric acid. nih.gov

Cyclooxygenase-2 (COX-2) Modulation

There is no direct evidence from the searched literature to suggest that this compound modulates the activity of Cyclooxygenase-2 (COX-2). The development of selective COX-2 inhibitors has largely centered on diaryl heterocyclic structures, such as those found in celecoxib (B62257) (a diarylpyrazole) and other 5,5-diarylhydantoin derivatives. nih.govnih.gov These molecules are designed to fit into the specific secondary pocket of the COX-2 enzyme. nih.gov

Apoptosis Signal-Regulating Kinase 1 Inhibition

Specific studies on the inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) by this compound have not been identified. ASK1 is a key component in stress-induced signaling pathways, and its inhibitors are being investigated for various diseases. nih.govresearchgate.net The inhibitors identified in the literature belong to distinct chemical classes, such as derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one. nih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

While some furan derivatives have been noted for their antioxidant properties, specific data quantifying the radical scavenging activity of this compound is not available. The antioxidant potential of chemical compounds is often evaluated through assays that measure their ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netmdpi.com Without such experimental data, the antioxidant capacity of this specific compound remains uncharacterized.

Pharmacological Interest and Heterocyclic Compound Properties

Furan is a significant heterocyclic compound, and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly The furan ring serves as a versatile scaffold in medicinal chemistry, allowing for the synthesis of diverse compounds with various therapeutic potentials. utripoli.edu.ly The interest in furan-based molecules stems from their ability to act as pharmacophores in developing new therapeutic agents. However, the specific pharmacological profile and interest in this compound have not been detailed in the reviewed scientific literature.

Untapped Potential: Emerging Applications of this compound in Materials Science and Catalysis

While direct research on the specific applications of this compound is limited, the broader class of furan derivatives, to which it belongs, is the subject of extensive investigation for a variety of advanced applications. The inherent chemical and physical properties of the furan scaffold, combined with the influence of its phenyl and acetyl substituents, suggest a range of potential uses in materials science, catalysis, and the synthesis of high-value chemicals. This article explores these emerging applications, drawing on the known functionalities of similar furan-containing compounds to infer the potential of this compound.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0–25°C | 75 | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Toluene/Ethanol | 80°C | 82 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretching at 1680–1700 cm⁻¹ and furan C-O-C asymmetric stretching at 1240–1270 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 212 (calculated for C₁₂H₁₀O₂) with fragmentation patterns confirming the acetyl and phenyl-furan moieties .

Advanced: How does the steric and electronic environment of the furan ring affect the compound’s stability?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., bromo substituents) on the furan ring increase electrophilicity at the carbonyl carbon, accelerating hydrolysis under acidic conditions (t₁/₂ < 24 hrs at pH 3) .

- Steric Hindrance : Bulky substituents on the phenyl ring reduce π-π stacking interactions, enhancing thermal stability (decomposition >200°C vs. 180°C for unsubstituted analogs) .

- Storage Recommendations : Store in inert atmospheres at 2–8°C to prevent oxidation of the furan ring, which forms peroxides under prolonged light exposure .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. LB media can alter IC₅₀ by 2–3 fold) .

- Structural Analogues : Bioactivity is highly substituent-dependent. For example, 5-bromo derivatives show enhanced cytotoxicity (IC₅₀ = 8 µM) compared to methoxy-substituted variants (IC₅₀ > 50 µM) .

- Metabolic Stability : Phase I metabolism (e.g., CYP450-mediated oxidation) reduces efficacy in vivo, necessitating prodrug design .

Advanced: How can computational modeling predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- DFT Calculations : Optimize transition-state geometries using B3LYP/6-31G(d) to predict activation energies. For example, NAS at the furan 3-position is favored by 12 kcal/mol over the 2-position due to lower steric strain .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., acetylated furans) as hotspots for nucleophilic attack .

- Validation : Correlate computed ΔG‡ with experimental kinetic data (R² > 0.90 in nitroarene substitution studies) .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of acetylated byproducts (Rf = 0.3 vs. 0.5 for impurities) .

- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >99% purity (melting point 98–100°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve enantiomeric impurities at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.